1-(Bromomethyl)-2,3,5-trichlorobenzene

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS 130800-83-8) features a bromomethyl group on a 2,3,5-trichlorobenzene ring, providing a defined substitution pattern that ensures predictable reactivity in nucleophilic substitutions. Used in the synthesis of herbicidal 3-(substituted-benzyl)-1-methyl-6-trifluoromethyluracils (US Patent 5,391,541). This specific isomer enables controlled comparative investigations of halogen substitution effects on reaction rates and product distributions—critical for reproducible multi-step syntheses. Available in ≥95% purity for research and development applications.

Molecular Formula C7H4BrCl3
Molecular Weight 274.4 g/mol
CAS No. 130800-83-8
Cat. No. B1342785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2,3,5-trichlorobenzene
CAS130800-83-8
Molecular FormulaC7H4BrCl3
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CBr)Cl)Cl)Cl
InChIInChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
InChIKeyIPFQCETYZRPQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS 130800-83-8): Procurement & Identity Overview


1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS 130800-83-8) is a halogenated aromatic building block featuring a bromomethyl group and three chlorine substituents in a 2,3,5-substitution pattern on the benzene ring [1]. It is supplied primarily as a research intermediate for organic synthesis, with a typical purity specification of ≥95% and a molecular weight of 274.37 g/mol .

Why Generic Substitution of 1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS 130800-83-8) Is Not Recommended


Benzyl halide building blocks with identical molecular formulas but different halogen substitution patterns exhibit distinct physicochemical properties that directly impact synthetic utility. Among trichlorobenzyl bromides, variations in the positions of chlorine atoms influence lipophilicity, boiling point, and reactivity [1]. Substituting one isomer for another without verification can lead to altered reaction kinetics, purification challenges, and compromised yield in multi-step syntheses [2]. The following evidence quantifies where 1-(Bromomethyl)-2,3,5-trichlorobenzene differs from its closest analogs.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS 130800-83-8)


Lipophilicity (Computed LogP) of 1-(Bromomethyl)-2,3,5-trichlorobenzene Versus Isomeric Analogs

1-(Bromomethyl)-2,3,5-trichlorobenzene exhibits a computed logP (XLogP3-AA) of 4.4, a value that aligns with several isomeric trichlorobenzyl bromides [1]. While this specific lipophilicity is comparable to other isomers [2][3], the data confirm that the 2,3,5-substitution pattern does not confer an extreme logP deviation. In procurement decisions, this parameter may be relevant for predicting compound behavior in partition-based purification or biological assays.

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

Boiling Point of 1-(Bromomethyl)-2,3,5-trichlorobenzene Versus 2,3,6-Isomer

The boiling point of 1-(Bromomethyl)-2,3,5-trichlorobenzene is reported as 291.6 °C at 760 mmHg [1]. This value is identical, within measurement precision, to the boiling point reported for the 2,3,6-trichlorobenzyl bromide isomer (also 291.6 °C at 760 mmHg) [2]. Consequently, the 2,3,5-substitution pattern does not provide a distinct advantage in distillation-based purification over this particular positional analog.

Organic Synthesis Purification Thermal Stability

Density of 1-(Bromomethyl)-2,3,5-trichlorobenzene Versus 2,3,4-Isomer

The reported density of 1-(Bromomethyl)-2,3,5-trichlorobenzene is 1.772 g/cm³ [1]. For the 2,3,4-trichlorobenzyl bromide isomer, no published experimental or computed density value was located in the assessed databases. This absence of comparative data precludes a quantitative density differentiation claim.

Formulation Material Handling Process Chemistry

Synthetic Yield of 1-(Bromomethyl)-2,3,5-trichlorobenzene via PBr₃ Bromination

In a published patent procedure (US 5,391,541), 1-(Bromomethyl)-2,3,5-trichlorobenzene was synthesized from 2,3,5-trichlorophenylmethanol (17.0 g, 0.080 mol) using phosphorus tribromide (7.6 g, 0.028 mol) in toluene, yielding 21.2 g of the bromide product [1]. This corresponds to a crude yield of approximately 96% (calculated based on 0.080 mol alcohol → theoretical 21.94 g product; 21.2 g obtained = 96.6% yield). No direct head-to-head comparison with alternative bromination methods (e.g., NBS/radical initiator) is provided in this source.

Process Chemistry Intermediate Synthesis Patented Methods

Recommended Application Scenarios for 1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS 130800-83-8)


Intermediate for Trifluoromethyluracil Herbicides

1-(Bromomethyl)-2,3,5-trichlorobenzene serves as a key building block in the synthesis of herbicidal 3-(substituted-benzyl)-1-methyl-6-trifluoromethyluracils, as exemplified in US Patent 5,391,541 [1]. The compound is converted to 2,3,5-trichlorophenylacetonitrile and subsequently to the corresponding isocyanate for further coupling [1].

Scaffold for Nucleophilic Substitution Chemistry

The benzylic bromide moiety of 1-(Bromomethyl)-2,3,5-trichlorobenzene is reactive toward a range of nucleophiles (amines, thiols, cyanide, alkoxides), enabling its use as a versatile electrophilic building block in medicinal chemistry and agrochemical lead optimization .

Source of 2,3,5-Trichlorophenylmethyl Motif

In pharmaceutical research, the 2,3,5-trichlorophenylmethyl group may be introduced into bioactive molecules to modulate lipophilicity and metabolic stability. 1-(Bromomethyl)-2,3,5-trichlorobenzene provides a direct entry to this substituted benzyl motif [1].

Comparative Studies of Trichlorobenzyl Halide Reactivity

Given the subtle differences in computed properties among trichlorobenzyl bromide isomers [2], 1-(Bromomethyl)-2,3,5-trichlorobenzene is suitable for controlled comparative investigations of halogen substitution pattern effects on reaction rates and product distributions.

Technical Documentation Hub

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